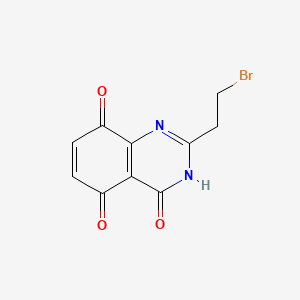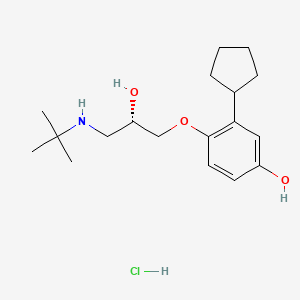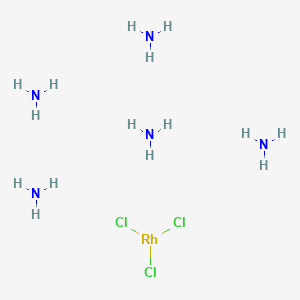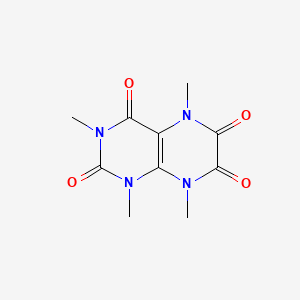
2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,4,4,4-Hexadeuterio-3-(trideuteriomethyl)butanoyl chloride is a deuterated derivative of butanoyl chloride. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of research due to its unique isotopic composition.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride typically involves the deuteration of butanoyl chloride. This can be achieved through several methods:
Catalytic Exchange: Using a deuterium gas atmosphere and a suitable catalyst, hydrogen atoms in butanoyl chloride can be replaced with deuterium atoms.
Deuterated Reagents: Starting with deuterated precursors, such as deuterated butyric acid, and converting it to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange processes or the use of deuterated feedstocks. The choice of method depends on the availability of deuterated precursors and the desired scale of production.
化学反应分析
Types of Reactions
2,2,3,4,4,4-Hexadeuterio-3-(trideuteriomethyl)butanoyl chloride can undergo several types of chemical reactions:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form the corresponding deuterated butyric acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in anhydrous conditions using solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Hydrolysis: Conducted in aqueous conditions, often with a base to neutralize the hydrochloric acid formed.
Reduction: Performed under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reducing agent.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Deuterated Butyric Acid: Formed from hydrolysis.
Deuterated Alcohol: Formed from reduction.
科学研究应用
2,2,3,4,4,4-Hexadeuterio-3-(trideuteriomethyl)butanoyl chloride has several applications in scientific research:
Isotopic Labeling: Used in studies involving metabolic pathways, reaction mechanisms, and tracing experiments due to its deuterium content.
NMR Spectroscopy: Deuterium’s unique magnetic properties make it useful in nuclear magnetic resonance (NMR) studies to investigate molecular structures and dynamics.
Pharmaceutical Research: Deuterated compounds can exhibit altered pharmacokinetics and pharmacodynamics, making them valuable in drug development and stability studies.
Material Science: Used in the synthesis of deuterated polymers and materials with unique properties.
作用机制
The mechanism of action of 2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride primarily involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. The presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect, where bonds involving deuterium are typically stronger and less reactive than those involving hydrogen.
相似化合物的比较
Similar Compounds
Butanoyl Chloride: The non-deuterated analog, which is more reactive due to the presence of hydrogen atoms.
2,2,3,4,4,4-Hexafluorobutyl Methacrylate: Another substituted butanoyl chloride with fluorine atoms instead of deuterium, used in polymer synthesis.
3,3,4,4,5,5-Hexadeuterio-1-(trideuteriomethyl)pyrrolidin-2-one: A similar deuterated compound used in different chemical contexts.
Uniqueness
2,2,3,4,4,4-Hexadeuterio-3-(trideuteriomethyl)butanoyl chloride is unique due to its high deuterium content, which imparts distinct physical and chemical properties. This makes it particularly valuable in research applications where isotopic effects are significant.
属性
分子式 |
C5H9ClO |
|---|---|
分子量 |
129.63 g/mol |
IUPAC 名称 |
2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
InChI 键 |
ISULZYQDGYXDFW-CBZKUFJVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)Cl |
规范 SMILES |
CC(C)CC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)

![6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B13836069.png)
![(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)

![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)




![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)



